molecular formula C14H17BrO3 B5147693 cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate

cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate

Cat. No.: B5147693
M. Wt: 313.19 g/mol
InChI Key: LESJFZWLKMOHDF-UHFFFAOYSA-N
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Description

Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate is an organic compound with the molecular formula C14H17BrO3. It is known for its unique structural features, which include a cyclopropylmethyl group and a brominated phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate typically involves the esterification of 4-bromo-2,6-dimethylphenoxyacetic acid with cyclopropylmethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the phenoxy ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxyacetates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols .

Scientific Research Applications

Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The molecular pathways involved may include enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl (4-chloro-2,6-dimethylphenoxy)acetate
  • Cyclopropylmethyl (4-fluoro-2,6-dimethylphenoxy)acetate
  • Cyclopropylmethyl (4-iodo-2,6-dimethylphenoxy)acetate

Uniqueness

Cyclopropylmethyl (4-bromo-2,6-dimethylphenoxy)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .

Properties

IUPAC Name

cyclopropylmethyl 2-(4-bromo-2,6-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-9-5-12(15)6-10(2)14(9)18-8-13(16)17-7-11-3-4-11/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESJFZWLKMOHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OCC2CC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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